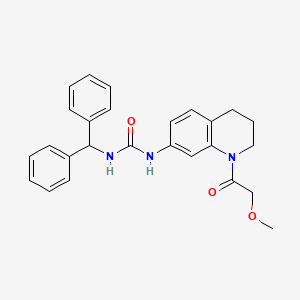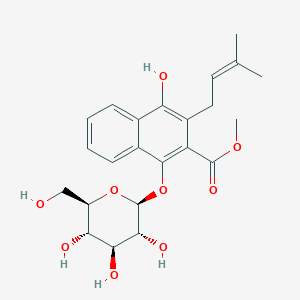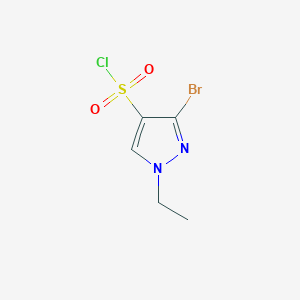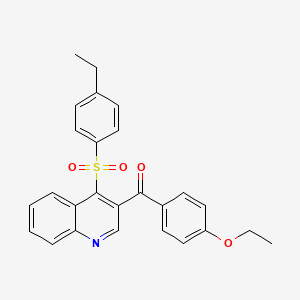![molecular formula C8H12O3 B2693738 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2243516-00-7](/img/structure/B2693738.png)
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo family, which is known for its stability and interesting chemical properties. The molecular formula of this compound is C8H12O3, and it has a molecular weight of 156.18 g/mol .
Mecanismo De Acción
Target of Action
The primary targets of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid are currently unknown .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes .
Biochemical Pathways
It is likely that the compound’s action influences multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is likely that the compound’s action results in a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules .
Métodos De Preparación
The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves several steps. One common method is the [2 + 2] cycloaddition reaction, which is a photochemical process. This reaction involves the use of alkenes and carbonyl compounds under UV light to form the bicyclic structure . The reaction conditions typically include the use of a mercury lamp and specific solvents like acetonitrile . Industrial production methods may involve scaling up this process with specialized equipment to ensure efficiency and yield.
Análisis De Reacciones Químicas
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Comparación Con Compuestos Similares
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds like:
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the oxygen atom, making it less reactive in certain chemical reactions.
2-Oxabicyclo[2.2.2]octane: This compound has a larger ring structure and different reactivity patterns, making it suitable for different applications.
7-Oxabicyclo[2.2.1]heptane: This compound has a different ring size and substitution pattern, leading to unique chemical properties and applications.
Propiedades
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-8(6(9)10)3-7(2,4-8)11-5/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDRGBQGRGTFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693657.png)




![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)
![{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B2693670.png)
![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)
![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)


